2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide
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Overview
Description
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C13H15ClN2O2 It is known for its unique structure, which includes a chloroacetamide group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylacetamide
- N-Methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide
- 2-Chloro-N-methyl-N-(2-oxo-2-propylaminoethyl)acetamide
Uniqueness
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloroacetamide group with a pyrrolidinone ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(12(17)9-14)11-7-8-16(13(11)18)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRJPYFUZPCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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